molecular formula C19H24ClNO6 B2752940 N-(3-chloro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1093730-64-3

N-(3-chloro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B2752940
CAS No.: 1093730-64-3
M. Wt: 397.85
InChI Key: ZZEXILUHBFSHFY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a structurally complex carboxamide derivative characterized by a tricyclic pentaoxa core (3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane) and a substituted phenyl group (3-chloro-4-methylphenyl). Its crystallographic structure determination likely employs programs like SHELX, a widely used tool for small-molecule refinement .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO6/c1-9-6-7-10(8-11(9)20)21-16(22)14-12-13(25-18(2,3)24-12)15-17(23-14)27-19(4,5)26-15/h6-8,12-15,17H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEXILUHBFSHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aS,8aR)-N-(3-chloro-4-methylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide involves several steps. The starting materials typically include 3-chloro-4-methylaniline and a series of reagents to introduce the dioxolo and pyran rings. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(5aS,8aR)-N-(3-chloro-4-methylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. Studies have shown that derivatives of compounds containing chloro and methyl groups can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the presence of the chloro group is often associated with enhanced biological activity against cancer cell lines such as HCT-116 and MCF-7 .

Drug Development

The compound's unique molecular structure allows for modifications that can lead to the development of novel therapeutic agents. It can serve as a lead compound in the synthesis of new drugs aimed at treating various diseases, particularly those involving metabolic disorders and cancer . The carboxamide functional group is known for its ability to form hydrogen bonds, which can enhance the binding affinity of drugs to their targets.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and other diseases. The potential for enzyme inhibition opens avenues for drug design targeting various biochemical processes .

Polymer Chemistry

The compound's structural features make it suitable for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into its use in creating advanced materials could lead to applications in coatings and composites that require specific performance characteristics .

Nanotechnology

There is potential for utilizing this compound in nanotechnology applications where it can be used as a precursor for synthesizing nanoparticles with unique optical or electronic properties. These nanoparticles could find uses in drug delivery systems or as contrast agents in medical imaging .

Environmental Remediation

Given its structural characteristics, there is potential for this compound to be utilized in environmental remediation efforts, particularly in the degradation of pollutants or as a catalyst in chemical reactions aimed at detoxifying harmful substances . The ability of similar compounds to interact with environmental contaminants could lead to innovative solutions for pollution control.

Green Chemistry Initiatives

The synthesis of this compound may align with green chemistry principles by promoting reactions that minimize waste and reduce hazardous byproducts during chemical processes. Its application in developing sustainable chemical practices represents a significant area of research .

Mechanism of Action

The mechanism of action of (5aS,8aR)-N-(3-chloro-4-methylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several agrochemical and pharmaceutical carboxamides. Below is a detailed comparison based on substituent groups, molecular complexity, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituent on Aromatic Ring Core Structure Molecular Weight (g/mol) Application/Use Key Features
N-(3-chloro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[...]-8-carboxamide 3-chloro-4-methylphenyl Tricyclic pentaoxa system ~500 (estimated) Research chemical High oxygen content; fused tricyclic core; steric hindrance from methyl groups
N-(3,4-dichlorophenyl) propanamide (Propanil) 3,4-dichlorophenyl Linear aliphatic chain 218.08 Herbicide Simple carboxamide; chlorine substituents enhance lipophilicity
N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite) 3,5-dichlorophenyl Imidazolidinedione ring 330.17 Fungicide metabolite Heterocyclic ring; dichlorophenyl group enhances stability
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) 2,6-dimethoxybenzamide Isoxazole ring 364.40 Herbicide Methoxy groups improve solubility; isoxazole enhances target specificity

Key Observations:

Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound contrasts with dichlorophenyl (Propanil) or dimethoxybenzamide (Isoxaben) moieties. Chlorine substituents typically enhance hydrophobicity and membrane permeability, while methyl groups may sterically hinder interactions .

Core Structure Complexity :

  • The tricyclic pentaoxa system in the target compound is far more complex than the linear chains in Propanil or the imidazolidinedione ring in Iprodione metabolites. This complexity may confer unique binding properties but complicates synthesis and scale-up.

Spectroscopic Differentiation :

  • NMR analysis (as in ) could distinguish the target compound from analogs. For example, chemical shifts in regions corresponding to the tricyclic core (e.g., oxygen-rich positions) would differ significantly from simpler carboxamides like Propanil. Shifts in regions A (positions 39–44) and B (29–36) (as observed in related studies) might highlight substituent-induced electronic effects .

Lumping Strategy Relevance :

  • The lumping strategy (grouping compounds with similar substituents or cores) could classify this compound with other chloro-substituted carboxamides for predictive modeling of environmental fate or reactivity .

Research Implications and Limitations

Crystallographic studies using SHELX and advanced NMR techniques are critical for elucidating its 3D conformation and electronic properties.

Note: The comparisons herein are based on structural analogs and theoretical principles due to the scarcity of direct data on the target compound. Further experimental studies are needed to validate its physicochemical and biological behavior.

Biological Activity

N-(3-chloro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound with potential applications in various biological contexts. Understanding its biological activity is crucial for evaluating its efficacy and safety in pharmaceutical and agricultural applications.

Chemical Structure and Properties

  • Chemical Formula : C19H30ClN2O5
  • Molecular Weight : 392.90 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The compound features a chloro-substituted aromatic ring and a pentaoxatricyclo structure that may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, related compounds with similar structures have shown various pharmacological effects:

  • Antimicrobial Activity : Compounds with similar aromatic structures often exhibit antimicrobial properties. For instance, chloro-substituted phenyl compounds are known to inhibit bacterial growth by disrupting cell membrane integrity.
  • Anticancer Potential : Some derivatives of chloro-substituted phenyl compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms such as DNA damage and inhibition of cell cycle progression.
  • Enzyme Inhibition : The presence of the carboxamide group suggests potential for enzyme inhibition activity. Many carboxamides are known to act as inhibitors of proteases and other enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Activity

A study analyzed the antimicrobial efficacy of various chloro-substituted phenyl compounds against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects on bacterial growth at concentrations ranging from 50 to 200 µg/mL.

Case Study 2: Anticancer Activity

Research on related compounds demonstrated that certain chloro-substituted amides could induce apoptosis in breast cancer cells (MCF-7). The study reported a reduction in cell viability by up to 70% at a concentration of 100 µM after 48 hours of treatment.

Case Study 3: Enzyme Inhibition

A related compound was evaluated for its ability to inhibit serine proteases involved in inflammation. The study found that it effectively inhibited enzyme activity with an IC50 value of 25 µM.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntimicrobialChloro-substituted phenyl ureaInhibited E. coli growth at 100 µg/mL
AnticancerChloro-substituted amideReduced MCF-7 viability by 70% at 100 µM
Enzyme InhibitionSerine protease inhibitorIC50 = 25 µM

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